(1-(甲磺酰基)哌啶-4-基)(7-(噻吩-2-基)-1,4-噻嗪烷-4-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

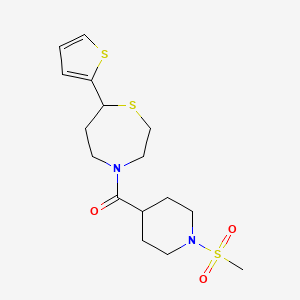

(1-(Methylsulfonyl)piperidin-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a useful research compound. Its molecular formula is C16H24N2O3S3 and its molecular weight is 388.56. The purity is usually 95%.

BenchChem offers high-quality (1-(Methylsulfonyl)piperidin-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(Methylsulfonyl)piperidin-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

药物化学与药物设计

哌啶衍生物,包括该化合物,在药物开发中起着至关重要的作用。研究人员探索其药理特性,例如与特定受体的结合亲和力、代谢稳定性和毒性。 通过修饰哌啶骨架,科学家可以为各种疾病创造新的候选药物,包括癌症、神经系统疾病和传染病 .

抗HIV活性

该化合物的衍生物已显示出有希望的抗HIV活性。 例如,衍生物 (4-(3-甲氧基苯基)哌嗪-1-基)(1-(噻吩-2-基)-9H-吡啶并[3,4-b]吲哚-3-基)甲酮 显示出显着的抗HIV作用,具有高选择性指数 (SI) 和低 IC50 值 .

有机合成

哌啶在有机合成中用作通用的构建模块。研究人员利用它们通过环化、环化加成和多组分反应构建更复杂的分子。该化合物可以参与各种转化,从而产生各种哌啶衍生物 .

生物学评价

科学家研究含哌啶化合物的生物活性。通过评估它们对细胞过程、酶活性以及受体结合的影响,他们确定了潜在的药物先导。 该化合物的结构为合理设计和优化提供了机会 .

脱水反应

研究人员研究了 2-(哌啶-4-基)乙胺 与醛之间的脱水反应。 UV-可见光谱和 FTIR 光谱等技术有助于监测席夫碱的形成,席夫碱是有机合成中重要的中间体 .

计算研究

计算机方法,如 Lipinski 的五法则,预测哌啶衍生物的药物样性和药代动力学特性。 研究人员分析分子量、亲脂性、氢键能力等因素,以评估其作为药物候选者的潜力 .

生物活性

The compound (1-(Methylsulfonyl)piperidin-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its structural formula, which includes a piperidine ring substituted with a methylsulfonyl group and a thiazepane moiety linked to a thiophene. Its molecular formula is C15H18N2O2S2, and it has a molecular weight of approximately 350.44 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds with similar structures. For instance, derivatives containing piperidine and thiazepane rings have shown significant activity against various bacterial strains. A study reported moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with some derivatives exhibiting IC50 values as low as 2.14 µM against urease, indicating potent enzyme inhibition capabilities .

Enzyme Inhibition

Enzyme inhibition is a critical area of interest for this compound. The acetylcholinesterase (AChE) inhibitory activity is particularly noteworthy. Compounds related to the target structure have demonstrated strong AChE inhibition, which is essential for the treatment of Alzheimer's disease and other neurodegenerative disorders. The IC50 values for these derivatives ranged significantly, suggesting varying degrees of potency in enzyme inhibition .

Anticancer Potential

The compound's structural features may also contribute to its anticancer potential. Research into similar piperidine and thiazepane derivatives has indicated that they can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation . Further studies are needed to elucidate the specific pathways affected by this compound.

Case Studies

-

Study on Antibacterial Activity :

- Objective : Evaluate the antibacterial efficacy of synthesized derivatives.

- Methodology : Compounds were tested against multiple bacterial strains, demonstrating varying levels of activity.

- Findings : Compounds showed significant activity against Salmonella typhi, with some exhibiting IC50 values below 5 µM .

-

Enzyme Inhibition Study :

- Objective : Assess the inhibitory effects on AChE and urease.

- Methodology : In vitro assays were conducted to determine IC50 values.

- Results : Several compounds exhibited strong inhibitory effects on urease, with IC50 values ranging from 1.13 to 6.28 µM, indicating their potential as therapeutic agents .

The biological activity of the compound can be attributed to several mechanisms:

- Binding Affinity : The presence of sulfonyl and thiophene groups enhances binding affinity to target enzymes and receptors.

- Modulation of Signaling Pathways : Similar compounds have been shown to interfere with key signaling pathways that regulate cell growth and apoptosis.

- Interaction with Biological Macromolecules : Docking studies suggest favorable interactions with amino acids in active sites of enzymes, enhancing their inhibitory effects .

属性

IUPAC Name |

(1-methylsulfonylpiperidin-4-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3S3/c1-24(20,21)18-8-4-13(5-9-18)16(19)17-7-6-15(23-12-10-17)14-3-2-11-22-14/h2-3,11,13,15H,4-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZFNRADNRMXQKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(SCC2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。